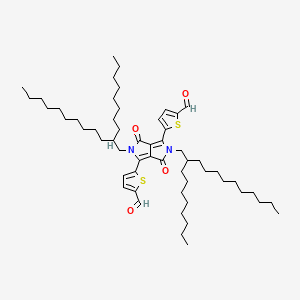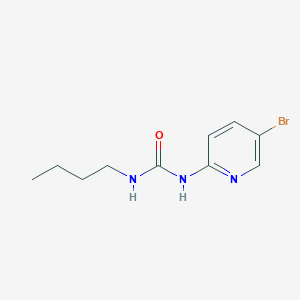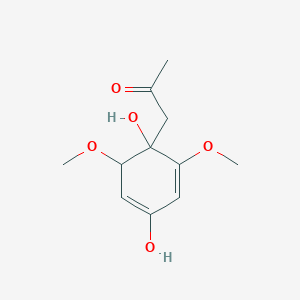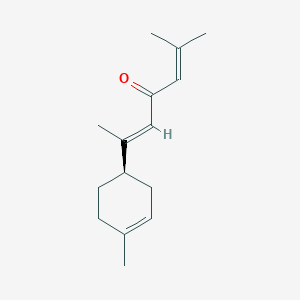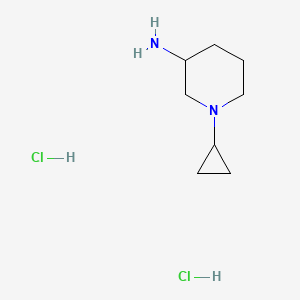
(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-methoxy-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures ensures consistent production.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used.
Bases: Potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.
Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly in oncology and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The primary mechanism of action for (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxy substituents, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H7BClF3O3 |
|---|---|
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
[2-chloro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 |
Clave InChI |
JBSOWQURACICNB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



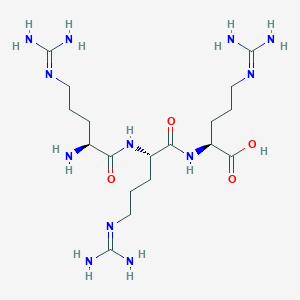


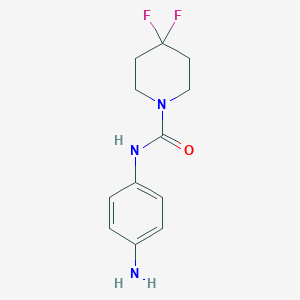
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)


